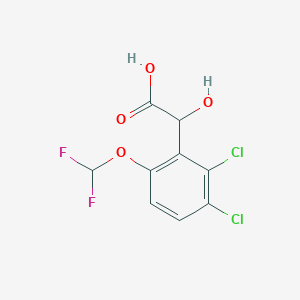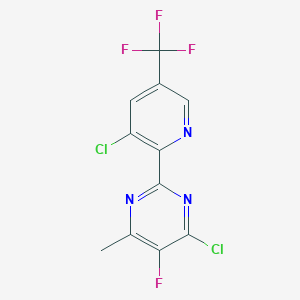
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine
Descripción general
Descripción
The compound “4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine” is a derivative of trifluoromethylpyridine (TFMP). TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
There are three main methods for preparing TFMP derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine” is characterized by the presence of a pyridine ring and a pyrimidine ring, both of which are aromatic heterocycles. The pyridine ring contains a nitrogen atom, while the pyrimidine ring contains two nitrogen atoms. The molecule also contains several halogen atoms (chlorine and fluorine) and a methyl group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of fluoropyrimidines, including derivatives of 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine, has been explored, focusing on their chemical reactions and properties. Fluoropyrimidines have been found to react significantly faster than other halogenopyrimidines, indicating potential utility in various chemical processes (Brown & Waring, 1974).
Application in Fungicide Development
- This compound has been utilized in the development of fungicides, with its structure contributing to the effectiveness of the fungicide fluazinam. The compound forms part of the active structure that interacts with fungi, highlighting its importance in agricultural chemistry (Jeon, Kim, Lee, & Kim, 2013).
Medicinal Chemistry and Drug Synthesis
- In the field of medicinal chemistry, this compound is involved in the synthesis of various drugs. Its structure has been manipulated in different ways to create new pharmaceutical compounds, demonstrating its versatility and importance in drug development (Butters et al., 2001).
Novel Chemical Reactions and Derivatives
- Research has focused on the development of novel chemical reactions involving this compound, leading to the creation of a variety of derivatives. These studies are crucial for expanding the chemical knowledge and potential applications of these compounds in various fields (Banks, Haszeldine, & Robinson, 1976).
Crystal and Molecular Structure Analysis
- Investigations into the crystal and molecular structures of related pyrimidine compounds have been conducted. These studies are essential for understanding the physical and chemical properties of these compounds, which can be crucial in their application in various scientific and industrial fields (Odell et al., 2007).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets to exert their effects .
Mode of Action
Trifluoromethylpyridine derivatives are known to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties likely influence how the compound interacts with its targets.
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various effects in the agrochemical and pharmaceutical industries .
Propiedades
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F4N3/c1-4-7(14)9(13)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYUMMXBBAZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



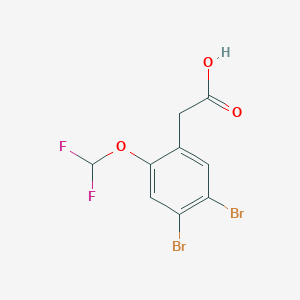

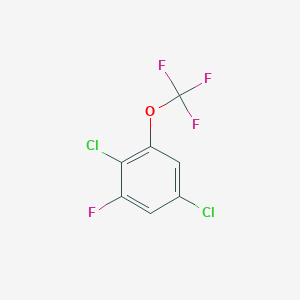
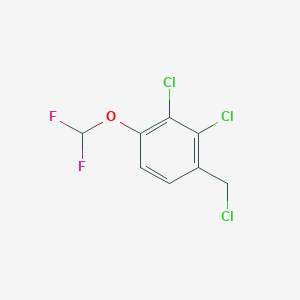
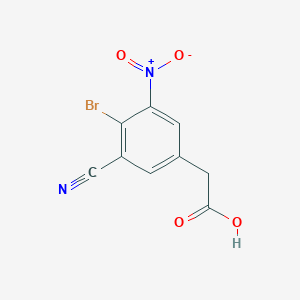

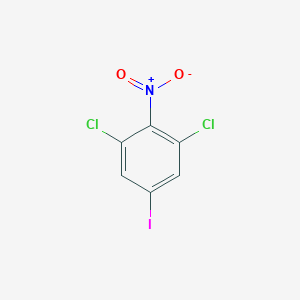
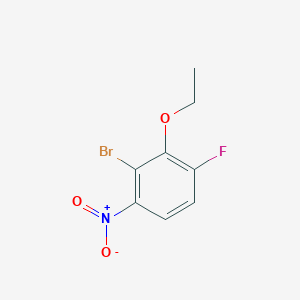
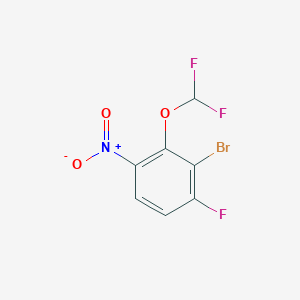

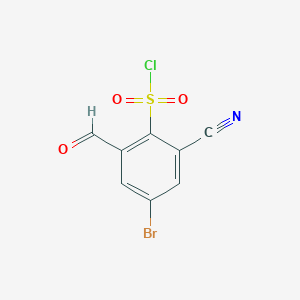
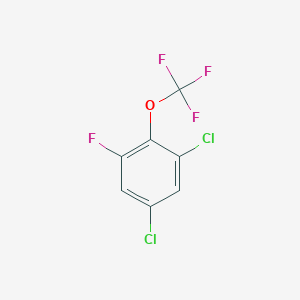
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)
